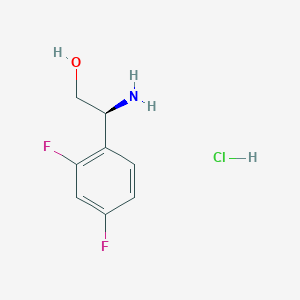

(S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the difluorophenyl group imparts unique chemical properties, making it a valuable compound for research and industrial purposes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the 2,4-difluorophenyl starting material.

Chiral Amino Alcohol Formation: The chiral center is introduced through a stereoselective reaction, often involving chiral catalysts or reagents.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) participates in nucleophilic substitutions under mild conditions:

| Reaction Type | Reagents | Conditions | Product | Application |

|---|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I) | Room temperature, base | N-Alkylated derivatives | Prodrug synthesis |

| Acylation | Acetyl chloride | Anhydrous, 0–5°C | N-Acetylated compounds | Protecting group strategies |

| Sulfonation | Sulfonyl chlorides | Polar aprotic solvent | Sulfonamide analogs | Bioactivity modulation |

These reactions retain the stereochemical integrity of the chiral center .

Oxidation and Reduction Pathways

The hydroxyl (-OH) and amine (-NH₂) groups undergo selective transformations:

Oxidation

-

Hydroxyl group : Oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) at 0°C, yielding 2-amino-2-(2,4-difluorophenyl)acetic acid derivatives.

-

Amine group : Resistant to mild oxidants but forms nitroso intermediates under strong oxidative conditions (e.g., HNO₂).

Reduction

-

The amine group remains stable under typical reducing agents (e.g., NaBH₄), while the hydroxyl group can be reduced to a hydrocarbon chain using HI/Red P.

Electrophilic Aromatic Substitution

The 2,4-difluorophenyl ring directs electrophilic attacks to specific positions:

| Electrophile | Position | Product | Catalyst |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | Para to -F | 2,4-Difluoro-5-nitro derivatives | Sulfuric acid |

| Halogenation (Cl₂) | Ortho to -F | 2,4-Difluoro-3-chloro analogs | FeCl₃ |

Fluorine’s electron-withdrawing effect deactivates the ring but enhances meta/para selectivity .

Stereochemical Stability

The (S)-configuration at the chiral center remains intact under most reaction conditions (pH 2–12, ≤100°C). Racemization occurs only in strongly basic media (pH >12) or at elevated temperatures (>150°C) .

科学的研究の応用

Medicinal Chemistry

(S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride serves as a versatile building block in the synthesis of various biologically active compounds. Its fluorinated structure enhances the pharmacological properties of synthesized molecules.

Case Study: G-Secretase Inhibitors

A notable application is in the development of gamma-secretase inhibitors, which are crucial for treating Alzheimer's disease. The incorporation of the difluorophenyl group contributes to the specificity and potency of these inhibitors .

Peptide Stabilization

Recent studies have highlighted the role of fluoroalcohols, including this compound, in stabilizing peptide structures. The compound enhances the helical conformation of peptides, which is vital for their biological activity.

Research Findings

A study demonstrated that low concentrations of fluoroalcohols can significantly stabilize the secondary structure of peptides like melittin. This stabilization is attributed to enhanced hydrophobic interactions and reduced hydrogen bonding with water .

Synthesis of Fluorinated Compounds

The compound is also used in the synthesis of other fluorinated organic compounds. Its unique structure allows for selective reactions that introduce fluorine into various substrates, facilitating the development of new materials with improved properties.

Synthesis Pathways

A recent publication described methodologies for synthesizing difluoroamides using this compound as a precursor. This method showcases its utility in creating complex fluorinated architectures .

Research and Development

The compound has been employed in numerous research applications due to its ability to modify biological activity and enhance compound stability.

Data Table: Applications Overview

作用機序

The mechanism of action of (S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- (S)-2-Amino-2-(2,4-dichlorophenyl)ethan-1-ol hydrochloride

- (S)-2-Amino-2-(2,4-dibromophenyl)ethan-1-ol hydrochloride

- (S)-2-Amino-2-(2,4-difluorophenyl)propan-1-ol hydrochloride

Uniqueness

(S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

生物活性

(S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride, also known by its CAS number 2241594-36-3, is a chiral compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C8H10ClF2NO

- Molecular Weight : 209.62 g/mol

- Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluorophenyl group enhances binding affinity to various receptors and enzymes, which may lead to different biological effects. The compound is studied for its potential applications in medicinal chemistry, particularly in drug development.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |

|---|---|---|---|

| MCF-7 | 0.65 | Tamoxifen | 10.38 |

| A549 | 0.76 | Doxorubicin | 0.79 |

| A375 | 1.47 | Combretastatin-A4 | 0.12 |

These results indicate that this compound may possess comparable or superior antitumor efficacy compared to established chemotherapeutic agents .

Mechanistic Studies

Further investigations into the mechanism of action revealed that this compound induces apoptosis in cancer cells through the activation of p53 and caspase pathways. Western blot analyses demonstrated increased expression levels of pro-apoptotic factors in treated cells . The compound's ability to modulate these pathways suggests a potential role in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cytotoxicity Studies : A study conducted on various cancer cell lines reported cytotoxic effects with IC50 values ranging from sub-micromolar to micromolar concentrations, indicating potent antiproliferative properties .

- In Vivo Studies : Although in vitro results are promising, further in vivo studies are necessary to evaluate the therapeutic potential and safety profile of this compound in animal models .

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the difluorophenyl group significantly affect biological activity. The presence of electron-donating groups was correlated with increased potency, whereas electron-withdrawing groups diminished activity .

特性

IUPAC Name |

(2S)-2-amino-2-(2,4-difluorophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO.ClH/c9-5-1-2-6(7(10)3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOSOCQHBOENHK-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)[C@@H](CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。